molecular formula C16H16N2O4S B2600647 N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 865161-36-0

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2600647
CAS No.: 865161-36-0
M. Wt: 332.37
InChI Key: VKNAKSHNWXFBMA-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-derived molecule featuring a fused dihydro-benzothiazole core with methoxy and 2-methoxyethyl substituents. The Z-configuration at the imine bond (C=N) in the benzothiazole ring is critical for its stereoelectronic properties, influencing molecular interactions and stability.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-20-9-7-18-12-6-5-11(21-2)10-14(12)23-16(18)17-15(19)13-4-3-8-22-13/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNAKSHNWXFBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Furan Carboxamide: The furan carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dihydrobenzothiazole derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furan carboxamide group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Notes and Limitations

  • Data Gaps : Direct pharmacological data for the target compound is absent in the evidence; inferences are drawn from structural analogs.
  • Stereochemical Considerations : The Z-configuration must be preserved during synthesis to maintain activity, as E-isomers may exhibit reduced binding.
  • Computational Tools : Molecular docking studies using ’s hydrogen-bonding principles could predict the target compound’s interactions with biological targets.

Biological Activity

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and a furan carboxamide group. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the desired product from appropriate precursors such as substituted sulfonamides or acetophenones.

Key Synthetic Steps:

  • Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Introduction of Functional Groups: Various functional groups can be introduced to enhance biological activity, such as methoxy and methoxyethyl groups.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation.

Mechanisms of Action:

  • Caspase Activation: The compound has been shown to activate procaspase-3, leading to its conversion into active caspase-3, which is crucial for the apoptotic process .
  • Cell Cycle Arrest: It may also induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death .

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study evaluated the anticancer activity of several benzothiazole derivatives against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines. Compounds similar to N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] demonstrated promising selectivity and efficacy in inducing apoptosis .
    • Another study reported that certain benzothiazole derivatives significantly inhibited the proliferation of A431, A549, and H1299 cancer cells while decreasing inflammatory cytokines such as IL-6 and TNF-α .

Summary of Biological Activities

Activity Cell Line/Model IC50 (μM) Notes
AnticancerU937Not specifiedInduces apoptosis via procaspase activation
AnticancerMCF-7Not specifiedSelective for procaspase expression
AnticancerA4318.78 ± 3.62Significant inhibition observed
AnticancerA5496.68 ± 15Enhanced efficacy in 2D assays
Anti-inflammatoryVariousNot specifiedDecreases IL-6 and TNF-α levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.